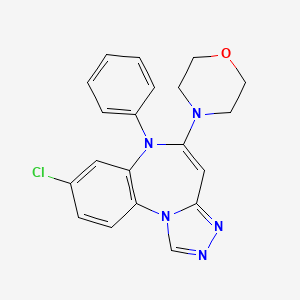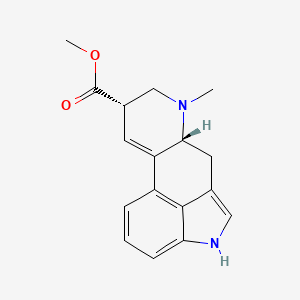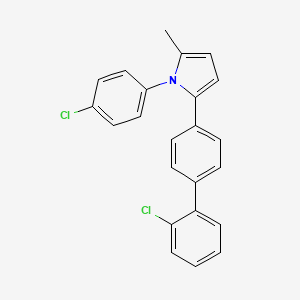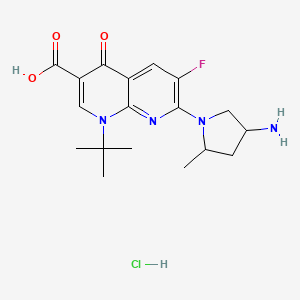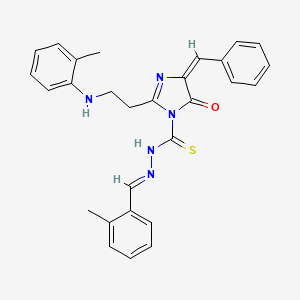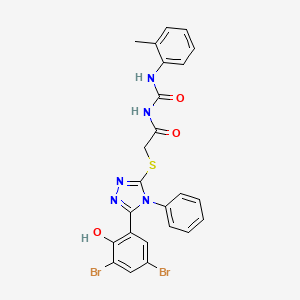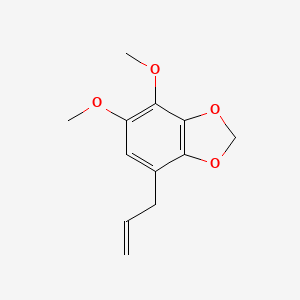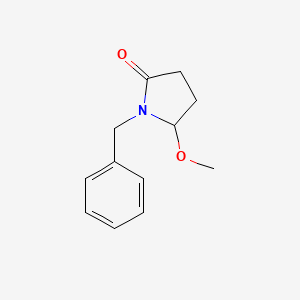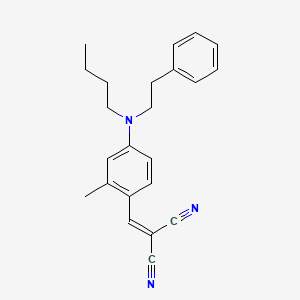
Quinaldine, 4,7-diethoxy-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinaldine, 4,7-diethoxy-, hydrochloride is a derivative of quinaldine, which is an organic compound with the formula CH₃C₉H₆N. Quinaldine itself is a methyl derivative of quinoline, a heterocyclic aromatic organic compound. The hydrochloride form of quinaldine, 4,7-diethoxy-, is a salt formed by the reaction of quinaldine, 4,7-diethoxy-, with hydrochloric acid. This compound is known for its bioactive properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinaldine, 4,7-diethoxy-, hydrochloride typically involves the alkylation of quinaldine with ethoxy groups at the 4 and 7 positions. This can be achieved through a series of reactions starting from quinaldine. The reaction conditions often involve the use of strong bases and alkylating agents under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of quinaldine derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as heteropolyacids or metal catalysts can be used to facilitate the alkylation reactions. The final product is then purified through crystallization or distillation techniques to obtain the hydrochloride salt.
化学反应分析
Types of Reactions
Quinaldine, 4,7-diethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming quinoline carboxylic acids.
Reduction: Hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Quinaldine, 4,7-diethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pH indicators.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in anti-malarial and anti-bacterial drugs.
Industry: Utilized in the production of dyes, food colorants, and as an anesthetic in fish transportation.
作用机制
The mechanism of action of quinaldine, 4,7-diethoxy-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. For example, in medicinal applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.
相似化合物的比较
Quinaldine, 4,7-diethoxy-, hydrochloride can be compared with other quinoline derivatives:
Quinoline: The parent compound, used in the synthesis of various drugs and dyes.
Quinaldine: A methyl derivative of quinoline, used in anti-malarial drugs and as a dye precursor.
4,7-Dimethoxyquinoline: Similar to quinaldine, 4,7-diethoxy-, but with methoxy groups instead of ethoxy groups, used in similar applications but with different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
92250-98-1 |
|---|---|
分子式 |
C14H18ClNO2 |
分子量 |
267.75 g/mol |
IUPAC 名称 |
4,7-diethoxy-2-methylquinoline;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-4-16-11-6-7-12-13(9-11)15-10(3)8-14(12)17-5-2;/h6-9H,4-5H2,1-3H3;1H |
InChI 键 |
QJUIMPVQDQEYKI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=NC(=CC(=C2C=C1)OCC)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
